1,1'-(1,2,5-Thiadiazole-3,4-diyl)diethanone
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Overview
Description
1,1’-(1,2,5-Thiadiazole-3,4-diyl)diethanone is a compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2,5-Thiadiazole-3,4-diyl)diethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with acyl chlorides in the presence of a base, leading to the formation of the thiadiazole ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of thiadiazole derivatives, including 1,1’-(1,2,5-Thiadiazole-3,4-diyl)diethanone, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,2,5-Thiadiazole-3,4-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
1,1’-(1,2,5-Thiadiazole-3,4-diyl)diethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-(1,2,5-Thiadiazole-3,4-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of cellular signaling pathways . For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with DNA or proteins, affecting cellular processes and leading to anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.
1,2,4-Triazole: A heterocyclic compound with a nitrogen-rich ring structure and diverse biological properties.
1,3,4-Oxadiazole: A compound with a similar ring structure but containing oxygen instead of sulfur.
Uniqueness
1,1’-(1,2,5-Thiadiazole-3,4-diyl)diethanone is unique due to its specific substitution pattern and the presence of the ethanone groups, which can influence its reactivity and biological activity . The combination of sulfur and nitrogen atoms in the ring structure also contributes to its distinct properties compared to other heterocycles .
Properties
CAS No. |
112390-32-6 |
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Molecular Formula |
C6H6N2O2S |
Molecular Weight |
170.19 g/mol |
IUPAC Name |
1-(4-acetyl-1,2,5-thiadiazol-3-yl)ethanone |
InChI |
InChI=1S/C6H6N2O2S/c1-3(9)5-6(4(2)10)8-11-7-5/h1-2H3 |
InChI Key |
RBAXJPAHIVZGKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NSN=C1C(=O)C |
Origin of Product |
United States |
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